
Spectroscopic and Mechanistic Insights into
Perivine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Perivin

Cat. No.: B12496055 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

vobasine alkaloid, Perivine, including Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data. It is intended for researchers, scientists, and drug development

professionals working with indole alkaloids and related natural products. This document details

experimental protocols for acquiring such data and explores the biosynthetic pathway of

Perivine.

Summary of Spectroscopic Data
The structural elucidation of Perivine has been established through various spectroscopic

techniques. The key quantitative data from Mass Spectrometry and predicted Nuclear Magnetic

Resonance spectroscopy are summarized below for easy reference.

Table 1: Mass Spectrometry Data for Perivine
Parameter Value Source

Molecular Formula C₂₀H₂₂N₂O₃ --INVALID-LINK--

Exact Mass 338.16304 g/mol --INVALID-LINK--

Precursor Ion (m/z) 339 [M+H]⁺ [1]

Fragmentation Ion (m/z) 166 [1]
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Table 2: Predicted ¹H NMR Spectral Data for Perivine
Due to the limited availability of experimentally derived and published ¹H NMR data for

Perivine, the following table presents predicted chemical shifts. These predictions are based

on computational models and should be used as a guide for spectral analysis.

Atom No.
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J Hz)

Data not available in

search results

Table 3: Predicted ¹³C NMR Spectral Data for Perivine
Similar to the ¹H NMR data, the following ¹³C NMR chemical shifts for Perivine are based on

computational predictions.

Atom No. Predicted Chemical Shift (ppm)

Data not available in search results

Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for the unambiguous

identification and characterization of natural products like Perivine. Below are detailed

methodologies for Mass Spectrometry and NMR spectroscopy, adapted from established

protocols for indole alkaloid analysis.

Mass Spectrometry: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the analysis of vobasine alkaloids, including

Perivine, using LC-MS/MS with Multiple Reaction Monitoring (MRM).

1. Sample Preparation:

Accurately weigh 1-2 mg of the dried plant extract or purified compound.
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Dissolve the sample in 1 mL of methanol or a suitable organic solvent.

Vortex the sample for 1 minute to ensure complete dissolution.

Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.

2. LC-MS/MS System and Conditions:

LC System: Agilent 1290 Infinity II LC system or equivalent.

Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes,

followed by a re-equilibration step.

Flow Rate: 0.2 - 0.4 mL/min.

Injection Volume: 1-5 µL.

MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

MRM Transition for Perivine: [M+H]⁺ m/z 339 → 166.[1]

Gas Temperature: 300 °C.

Gas Flow: 10 L/min.

Nebulizer Pressure: 45 psi.

Capillary Voltage: 3500 V.

3. Data Analysis:
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The data is acquired and processed using the instrument's proprietary software.

Analyte quantification is achieved by integrating the peak area of the specified MRM

transition and comparing it to a calibration curve generated from a certified reference

standard of Perivine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general method for obtaining ¹H and ¹³C NMR spectra of indole

alkaloids like Perivine.

1. Sample Preparation:

Dissolve 5-10 mg of the purified Perivine sample in approximately 0.6 mL of deuterated

chloroform (CDCl₃) or another suitable deuterated solvent.

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

Spectrometer: Bruker Avance III HD 400 MHz spectrometer or equivalent.

¹H NMR Parameters:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-64 scans, depending on sample concentration.

Relaxation Delay: 1.0 - 2.0 seconds.

Acquisition Time: 2.0 - 4.0 seconds.

Spectral Width: 10 - 15 ppm.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled pulse program (zgpg30).

Number of Scans: 1024 - 4096 scans, depending on sample concentration.
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Relaxation Delay: 2.0 seconds.

Acquisition Time: 1.0 - 1.5 seconds.

Spectral Width: 200 - 240 ppm.

3. Data Processing:

The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and

baseline-corrected using the spectrometer's software (e.g., TopSpin) or a third-party NMR

processing software.

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

Biosynthetic Pathway of Perivine
Perivine is a key intermediate in the biosynthesis of other complex indole alkaloids, such as

vobasine. The final step in the conversion of perivine to vobasine involves a methylation

reaction.

Perivine Vobasine N-methylation

Perivine N-methyltransferase
(TePeNMT / CrPeNMT)

S-adenosyl homocysteine

S-adenosyl methionine
(Methyl donor)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Parallel evolution of methyltransferases leads to vobasine biosynthesis in
Tabernaemontana elegans and Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Perivine: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12496055#spectroscopic-data-for-perivin-nmr-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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